molecular formula C6H18O2Si2 B035051 Bis(trimethylsilyl)peroxide CAS No. 5796-98-5

Bis(trimethylsilyl)peroxide

Cat. No.: B035051
CAS No.: 5796-98-5
M. Wt: 178.38 g/mol
InChI Key: XPEMYYBBHOILIJ-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)peroxide is an organosilicon compound with the chemical formula C₆H₁₈O₂Si₂ . It is a colorless liquid that is soluble in organic solvents, provided they do not contain acidic groups. This compound serves as an aprotic analogue of hydrogen peroxide and is utilized in various sensitive organic oxidation reactions .

Mechanism of Action

Target of Action

Bis(trimethylsilyl)peroxide (BTSP) is an organosilicon compound . It primarily targets organic compounds, particularly those that undergo oxidation reactions . It serves as an aprotic analogue of hydrogen peroxide, making it suitable for certain sensitive organic oxidations .

Mode of Action

BTSP interacts with its targets by serving as an oxygen source that enables a controlled release of H2O2 under mostly anhydrous conditions . This interaction leads to the oxidation of the target compounds . Catalytic amounts of a proton source (H2O, MeOH) are needed to promote hydrolysis .

Biochemical Pathways

The primary biochemical pathway affected by BTSP is the oxidation pathway . BTSP can react with organolithium compounds to afford the silyl ether . It is also used in the Baeyer-Villiger oxidation of ketones .

Pharmacokinetics

It’s known that btsp is a colorless liquid that is soluble in organic solvents as long as they lack acidic groups . This suggests that its bioavailability could be influenced by the nature of the solvent used.

Result of Action

The result of BTSP’s action is the oxidation of the target compounds . This can lead to the formation of new compounds, such as silyl ethers when treated with organolithium compounds . In the Baeyer-Villiger oxidation, it can lead to the formation of lactones .

Action Environment

The action of BTSP can be influenced by environmental factors. For instance, it is known to react slowly with moisture/water . Therefore, it is typically used under anhydrous conditions . Additionally, BTSP is sensitive to heat and can decompose to release oxygen . Therefore, the reaction conditions, including temperature and the presence of moisture, can significantly influence the action, efficacy, and stability of BTSP.

Biochemical Analysis

Biochemical Properties

Bis(trimethylsilyl)peroxide is an oxygen source that enables a controlled release of H2O2 under mostly anhydrous conditions . Catalytic amounts of a proton source (H2O, MeOH) are needed to promote hydrolysis

Cellular Effects

Given its role as an oxygen source and its use in sensitive organic oxidations , it can be inferred that it may have significant effects on cellular redox processes

Molecular Mechanism

It is known to be an oxygen source that enables a controlled release of H2O2 under mostly anhydrous conditions This suggests that it may interact with biomolecules in a manner similar to hydrogen peroxide, potentially leading to oxidation reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)peroxide is typically synthesized by treating trimethylsilyl chloride with a hydrogen peroxide-urea complex . Another method involves the reaction of chlorotrimethylsilane with a diazabicyclooctane-hydrogen peroxide complex in the presence of dry dichloromethane . The reaction is carried out under an argon atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the reactive intermediates and products is essential to prevent any hazardous incidents .

Scientific Research Applications

Bis(trimethylsilyl)peroxide has a wide range of applications in scientific research:

Properties

IUPAC Name

trimethyl(trimethylsilylperoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEMYYBBHOILIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434842
Record name Bis(trimethylsilyl)peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5796-98-5
Record name Trimethylsilyl peroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5796-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trimethylsilyl)peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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